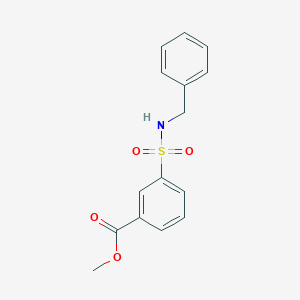

Methyl 3-(benzylsulfamoyl)benzoate

CAS No.:

Cat. No.: VC13491109

Molecular Formula: C15H15NO4S

Molecular Weight: 305.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H15NO4S |

|---|---|

| Molecular Weight | 305.4 g/mol |

| IUPAC Name | methyl 3-(benzylsulfamoyl)benzoate |

| Standard InChI | InChI=1S/C15H15NO4S/c1-20-15(17)13-8-5-9-14(10-13)21(18,19)16-11-12-6-3-2-4-7-12/h2-10,16H,11H2,1H3 |

| Standard InChI Key | SGZVZPXGGHSKEU-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2=CC=CC=C2 |

| Canonical SMILES | COC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2=CC=CC=C2 |

Introduction

Methyl 3-(benzylsulfamoyl)benzoate is an organic compound with a molecular formula of C15H15NO4S and a molar mass of 305.35 g/mol . It is characterized by its benzylsulfamoyl group attached to a benzoate structure, which imparts unique chemical and biological properties. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential applications in drug development and as an intermediate in chemical synthesis.

Synthesis Methods

The synthesis of methyl 3-(benzylsulfamoyl)benzoate typically involves the reaction of 3-aminobenzoic acid with benzylsulfonyl chloride in the presence of a base, followed by esterification of the resulting acid with methanol. The reaction conditions can be optimized to improve yield and purity.

Biological and Chemical Applications

Methyl 3-(benzylsulfamoyl)benzoate can serve as a building block in the synthesis of more complex molecules with potential biological activities. Its sulfamoyl group is known for its role in various pharmacologically active compounds, including carbonic anhydrase inhibitors . The compound's ability to participate in chemical reactions makes it useful in the development of new materials and pharmaceuticals.

Future Directions

Future research should focus on exploring the biological activities of methyl 3-(benzylsulfamoyl)benzoate and its derivatives. This could involve in vitro and in vivo studies to assess its potential as a pharmaceutical intermediate or active ingredient. Additionally, optimizing its synthesis and purification methods could enhance its availability for research purposes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume